1-(4-Benzylpiperidin-1-yl)-2-ethoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperidin-1-yl)-2-ethoxyethanone is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring, further connected to an ethoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-ethoxyethanone typically involves the reaction of 4-benzylpiperidine with ethoxyethanone under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the piperidine nitrogen attacks the carbonyl carbon of ethoxyethanone, forming the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylpiperidin-1-yl)-2-ethoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of benzylpiperidine ketones or carboxylic acids.
Reduction: Formation of benzylpiperidine alcohols.
Substitution: Formation of various substituted benzylpiperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases and as an analgesic agent.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to potential effects on mood, cognition, and pain perception.
Comparison with Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine core structure but lacks the ethoxyethanone moiety.
1-(4-Benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one: Similar structure with a trifluoroethanone group instead of ethoxyethanone.
Uniqueness: 1-(4-Benzylpiperidin-1-yl)-2-ethoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-ethoxyethanone |
InChI |
InChI=1S/C16H23NO2/c1-2-19-13-16(18)17-10-8-15(9-11-17)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
InChI Key |
JVUVLJLZZFTXSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.